(3-Bromo-5-nitrophenyl)methylamine chemical structure and properties
(3-Bromo-5-nitrophenyl)methylamine chemical structure and properties
An In-depth Technical Guide to (3-Bromo-5-nitrophenyl)methylamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-5-nitrophenyl)methylamine, also known as 3-Bromo-5-nitrobenzylamine, is a substituted aromatic amine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique trifunctional structure—featuring a bromine atom, a nitro group, and a methylamine substituent on a benzene ring—provides multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and applications, with a particular focus on its utility in drug discovery and medicinal chemistry. Detailed protocols and safety information are included to equip researchers with the knowledge required for its effective and safe use in the laboratory.
Chemical Identity and Physicochemical Properties
The structural arrangement of (3-Bromo-5-nitrophenyl)methylamine, with its electron-withdrawing nitro and bromo groups and the nucleophilic methylamine side chain, dictates its chemical reactivity and utility as a synthetic intermediate.
Chemical Structure and Nomenclature
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IUPAC Name: (3-Bromo-5-nitrophenyl)methylamine
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Common Synonyms: 3-Bromo-5-nitrobenzylamine
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Molecular Formula: C₇H₇BrN₂O₂
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Molecular Weight: 231.05 g/mol
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CAS Number: 39795-81-2
Below is the two-dimensional chemical structure of the molecule.
Caption: 2D Structure of (3-Bromo-5-nitrophenyl)methylamine
Physicochemical Properties
The properties of this compound make it suitable for a range of organic reactions, typically conducted in polar aprotic solvents. A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | [1] |
| Appearance | Powder or crystals | [2] |
| Melting Point | 201-205 °C | [2] |
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 71.8 Ų | [3] |
Synthesis and Purification
(3-Bromo-5-nitrophenyl)methylamine is not commonly available as a starting material and is often synthesized from related precursors. A common and logical synthetic pathway involves the reduction of a corresponding benzoyl or benzyl derivative.
Representative Synthetic Workflow
A plausible synthesis route begins with the commercially available 3-Bromo-5-nitrobenzoic acid[4]. This acid can be converted to an amide, which is then reduced to the target methylamine. This multi-step process offers high yields and purities.
Caption: Synthetic workflow from 3-Bromo-5-nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis from Methyl 3-bromo-5-nitrobenzoate
This protocol describes the amidation of a benzoate ester, a common precursor, to form the N-methylbenzamide intermediate.
Step 1: Preparation of N-methyl-3-bromo-5-nitrobenzamide [5]
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To a 250 mL three-necked flask, add 26 g of Methyl 3-bromo-5-nitrobenzoate and 60 mL of tetrahydrofuran (THF).
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Add 3 mL of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and stir at room temperature until the solid dissolves.
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Slowly add 60 mL of a 12 mol/L solution of methylamine in methanol.
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Allow the reaction to stir overnight at room temperature.
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Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add 100 mL of 1 mol/L aqueous hydrochloric acid solution and triturate to precipitate the solid.
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Filter the solid, wash with water, and dry to yield N-methyl-3-bromo-5-nitrobenzamide as a yellow solid (yields are typically high, ~94%).
Step 2: Reduction of the Amide to the Amine Causality Note: The robust amide functional group requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) for conversion to the amine. LiAlH₄ is highly effective but requires stringent anhydrous conditions and careful quenching. BH₃·THF is often a milder and safer alternative.
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Carefully suspend the N-methyl-3-bromo-5-nitrobenzamide (e.g., 24.5 g) in a suitable volume of anhydrous THF (e.g., 250 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄ or BH₃·THF) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
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Work-up (Fieser method for LiAlH₄): Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. A granular precipitate should form.
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Filter the mixture, wash the solid with THF or ethyl acetate, and concentrate the combined organic filtrates to obtain the crude (3-Bromo-5-nitrophenyl)methylamine.
Purification
The crude product can be purified by standard laboratory techniques:
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Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
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Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.
Spectroscopic Characterization
Confirming the identity and purity of the final compound is critical. The following are expected spectroscopic signatures.
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¹H NMR (Proton NMR): The aromatic region will show distinct signals for the three non-equivalent protons on the benzene ring. The methylamine group will present as a singlet or doublet for the CH₂ (benzyl) protons and a signal for the N-H proton, which may be broad and exchangeable with D₂O. The electron-withdrawing effects of the nitro and bromo groups will shift the aromatic protons downfield[6].
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¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the benzylic carbon, and one for the methyl carbon.
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IR (Infrared) Spectroscopy: Key vibrational bands are expected for:
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N-H stretch: A moderate peak around 3300-3400 cm⁻¹ for the secondary amine[7].
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C-H stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹[7].
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NO₂ stretches: Two strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group, typically around 1540 cm⁻¹ and 1350 cm⁻¹, respectively[8].
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a distinctive M+2 peak of nearly equal intensity will be observed.
Reactivity and Applications in Drug Development
The trifunctional nature of (3-Bromo-5-nitrophenyl)methylamine makes it a valuable intermediate. Each functional group offers a handle for subsequent chemical modifications.
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The Amine Group: The methylamine is nucleophilic and can be used in reactions such as acylation, alkylation, or as a building block for forming heterocyclic rings.
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The Bromo Group: This site is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity[9].
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The Nitro Group: The nitro group is a strong electron-withdrawing group but can also be readily reduced to an aniline. This transformation is synthetically powerful, as it completely changes the electronic nature of the ring and introduces a new nucleophilic site (the resulting amino group). This nitro-to-amino conversion is a key step in the synthesis of many pharmaceutical agents[10].
This compound and its precursors, like 3-Bromo-5-nitrobenzoic acid, are used in the synthesis of intermediates for new therapeutic agents, including those for tuberculosis and cancer research[4].
Safety and Handling
(3-Bromo-5-nitrophenyl)methylamine should be handled with care in a well-ventilated laboratory or fume hood. It is classified as harmful if swallowed and causes skin irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Gloves must be inspected before use and disposed of properly.
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Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Wash hands thoroughly after handling[11]. Do not eat, drink, or smoke when using this product.
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[11].
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First Aid Measures:
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
Conclusion
(3-Bromo-5-nitrophenyl)methylamine is a strategically important synthetic intermediate. Its well-defined reactive sites allow for sequential and regioselective modifications, making it a powerful tool for medicinal chemists and researchers in the synthesis of complex target molecules. A thorough understanding of its synthesis, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its successful application in research and development.
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